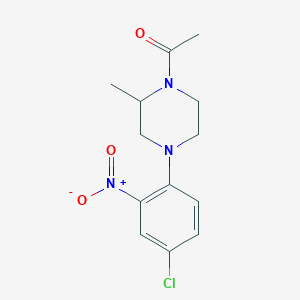![molecular formula C15H17FN2O3 B4995344 N,N-diethyl-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4995344.png)
N,N-diethyl-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide, also known as DFEOM, is a synthetic compound that has been widely used in scientific research. It belongs to the class of oxazole derivatives and has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
N,N-diethyl-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide inhibits FAAH by binding to the enzyme's active site and blocking its activity. This leads to an increase in the levels of endocannabinoids, which can activate cannabinoid receptors and produce a variety of physiological effects.
Biochemical and physiological effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as to have antidepressant and anxiolytic effects. This compound has also been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N-diethyl-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide in lab experiments is its potent inhibition of FAAH, which can lead to a variety of physiological effects. However, this compound can also have off-target effects, and its use should be carefully controlled to avoid unwanted effects. In addition, this compound is a synthetic compound and may not accurately reflect the effects of endocannabinoids in vivo.
Zukünftige Richtungen
There are several future directions for research on N,N-diethyl-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide. One area of interest is the development of more selective FAAH inhibitors that do not have off-target effects. Another area of interest is the study of the effects of this compound on other physiological systems, such as the immune system and the cardiovascular system. Finally, the potential therapeutic applications of this compound in the treatment of pain, inflammation, and mood disorders should be further explored.
Synthesemethoden
N,N-diethyl-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide can be synthesized by following the procedure described by R. H. Grubbs et al. (J. Org. Chem. 2006, 71, 9976-9981). The synthesis involves the reaction of 3-fluorophenol with diethyl oxalate to form 3-fluorophenyl diethyl oxalate, which is then reacted with ethylamine to form the intermediate 2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide. This intermediate is then reacted with diethylamine to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide has been used in a variety of scientific research studies. It has been found to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a crucial role in a variety of physiological processes, including pain, inflammation, and mood regulation. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can have a variety of therapeutic effects.
Eigenschaften
IUPAC Name |
N,N-diethyl-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c1-3-18(4-2)15(19)13-9-21-14(17-13)10-20-12-7-5-6-11(16)8-12/h5-9H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNJOFFVXZNSNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=COC(=N1)COC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-ethyl-5-[3-(4-morpholinyl)propyl]-2-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4995282.png)
![2-(4-morpholinyl)-2-oxo-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B4995284.png)
![diethyl [3-(4-fluorophenoxy)propyl]malonate](/img/structure/B4995296.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B4995311.png)


![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4995334.png)
![5-(4-isopropylphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4995347.png)


![5-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4995356.png)
![1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4995363.png)